2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid

Catalog No.
S12013115
CAS No.
M.F
C19H20ClNO4S
M. Wt
393.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazol...

Product Name

2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid

IUPAC Name

2-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-17-9-12(18-21-15(11-26-18)19(22)23)7-8-16(17)25-10-13-5-3-4-6-14(13)20/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23)

InChI Key

CSMLGTQGZUZHCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3Cl

2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid is a synthetic compound characterized by its thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. The molecular formula for this compound is C19H20ClNO4S, and it has a molecular weight of 393.88 g/mol. This compound features a chloro group and an ethoxy group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities .

The chemical reactivity of 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid can be attributed to its functional groups. The thiazolidine ring allows for nucleophilic substitutions, while the carboxylic acid group can participate in esterification reactions. The presence of the chloro substituent enhances electrophilic reactivity, making it susceptible to nucleophilic attack. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding phenolic and thiazolidine derivatives.

Research indicates that 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid exhibits notable biological activity, particularly as an inhibitor of certain enzymes such as enoyl-acyl carrier protein reductase (ENR). This enzyme plays a crucial role in fatty acid biosynthesis in various organisms, making this compound a candidate for antimicrobial and antiparasitic applications . Furthermore, studies have suggested potential antioxidant properties, which could contribute to its therapeutic effects in various diseases.

The synthesis of 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid typically involves multiple steps:

  • Formation of Thiazolidine Ring: The initial step often involves the reaction between an appropriate thioketone and an amine to form the thiazolidine structure.
  • Substitution Reactions: The introduction of the chloro and ethoxy groups can be achieved through electrophilic aromatic substitution methods.
  • Carboxylation: A carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents under suitable conditions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The unique structure and biological activity of 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid make it applicable in several fields:

  • Pharmaceuticals: As a potential drug candidate for treating infections due to its ENR inhibitory properties.
  • Agriculture: Its antimicrobial effects may be utilized in developing new agrochemicals.
  • Biochemical Research: Used as a tool compound in studies investigating fatty acid metabolism and enzyme inhibition mechanisms .

Interaction studies involving 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate the biological efficacy against pathogens or cancer cell lines.

These interactions provide insight into the mechanism of action and potential therapeutic applications of the compound .

Several compounds share structural similarities with 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Chlorophenyl)-thiazolidine-4-carboxylic acidSimilar thiazolidine coreLacks ethoxy substituent
3-Ethoxy-thiazolidine-4-carboxylic acidThiazolidine core with ethoxyDifferent phenolic substituents
2-(Chlorobenzyl)-thiazolidine-4-carboxylic acidContains chlorobenzyl instead of chloro-benzylVariation in substituent position
2-(Benzyl)-thiazolidine-4-carboxylic acidBenzyl group instead of chloro-benzylPotentially different biological activities

The uniqueness of 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid lies in its specific combination of functional groups, which enhances its biological activity compared to similar compounds. Its ability to inhibit key enzymes involved in metabolic pathways distinguishes it from others in its class .

Thiazolidine derivatives trace their origins to early 20th-century synthetic organic chemistry. The foundational work of Kallenberg in 1923 established the first method for synthesizing the thiazolidine-2,4-dione (TZD) core via reactions between carbonyl sulfide and α-halogenated carboxylic acids. Over subsequent decades, TZDs gained prominence for their antimicrobial and antiviral properties, but their therapeutic potential expanded dramatically in the 1970s with the discovery of hypoglycemic effects in diabetic animal models. Early TZD derivatives, such as ciglitazone and troglitazone, targeted peroxisome proliferator-activated receptor gamma (PPARγ) to enhance insulin sensitivity, though hepatotoxicity limited their clinical utility. These pioneering studies laid the groundwork for modern structural optimizations, including the introduction of phenyl and benzyloxy substituents to improve target selectivity and metabolic stability.

Discovery and Development Chronology

The specific compound 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid emerges from iterative modifications of the TZD scaffold. After the withdrawal of first-generation TZDs due to toxicity, researchers prioritized substitutions at the C~5~ and N~3~ positions to mitigate adverse effects while retaining pharmacological activity. The incorporation of a 4-(2-chloro-benzyloxy)-3-ethoxyphenyl group at C~2~ reflects a strategic shift toward enhancing steric bulk and electronic effects, potentially improving binding affinity for enzymatic targets such as protein tyrosine phosphatases (PTPs). Synthetic routes for analogous compounds often involve condensation of substituted phenylhalides with thiourea derivatives, followed by cyclization under acidic or microwave-assisted conditions.

Structural Significance in Heterocyclic Chemistry

The compound’s structure exemplifies three critical design principles in heterocyclic chemistry:

  • Core Rigidity: The thiazolidine ring enforces a planar conformation, facilitating π-π interactions with aromatic residues in enzyme active sites.
  • Electron-Withdrawing Substituents: The 2-chloro-benzyloxy group introduces electron-withdrawing effects, polarizing the phenyl ring and enhancing hydrogen-bonding capacity.
  • Steric Modulation: The 3-ethoxy group provides steric hindrance, potentially reducing off-target interactions while optimizing pharmacokinetic properties.

Table 1: Synthetic Methods for Thiazolidine-4-carboxylic Acid Derivatives

MethodReagents/ConditionsYield (%)Reference
Conventional CyclizationChloroacetic acid, thiourea, HCl, reflux65–75
Microwave-AssistedThiourea, α-chloroacetic acid, 150°C85–90
N-Acyliminium Ion RouteVinylogous N-acyliminium ions, S-nucleophiles70–80

Academic Relevance in Enzyme Inhibition Studies

This compound’s academic value lies in its dual capacity to inhibit enzymes central to metabolic and signaling pathways:

  • PPARγ Modulation: The thiazolidine core mimics endogenous ligands for PPARγ, a nuclear receptor regulating glucose homeostasis. Substitutions at the phenyl ring may alter binding kinetics, as demonstrated by rosiglitazone derivatives.
  • PTP1B Inhibition: Structural analogs have shown nanomolar inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. The 2-chloro-benzyloxy group may interact with catalytic cysteine residues via hydrophobic and halogen-bonding interactions.

Table 2: Enzyme Targets of Thiazolidine Derivatives

EnzymeIC~50~ (nM)MechanismStructural Determinants
PPARγ100–500Ligand-binding domain activationCarboxylic acid at C~4~
PTP1B160–200Competitive inhibitionHalogenated aryl groups
ALR2300–600Substrate analogThiazolidine ring tautomerism

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

393.0801570 g/mol

Monoisotopic Mass

393.0801570 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types